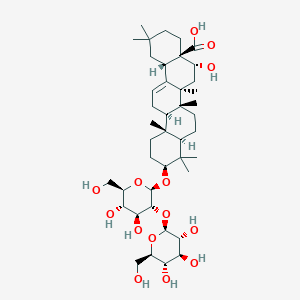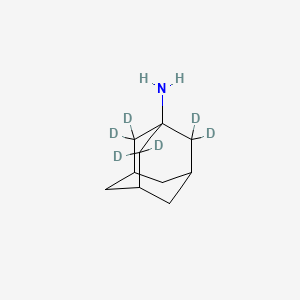
Amantadine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amantadine-d6 is a deuterated form of amantadine, an antiviral and antiparkinsonian drug. The deuterium atoms replace the hydrogen atoms in the amantadine molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amantadine-d6 involves the deuteration of amantadine. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated product is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Amantadine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amantadine derivatives.
Aplicaciones Científicas De Investigación
Amantadine-d6 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolism and distribution of amantadine in biological systems.
Drug Development: Helps in studying the pharmacodynamics and pharmacokinetics of new drug candidates.
Biological Research: Used in studies involving viral infections, particularly influenza A, and neurological disorders like Parkinson’s disease.
Industrial Applications: Employed in the development of new antiviral and antiparkinsonian drugs
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Rimantadine: Another antiviral drug with a similar structure but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, shares structural similarities but has different therapeutic applications.
(+)-MK-801: A potent NMDA receptor antagonist used in research.
Uniqueness
Amantadine-d6 is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Its dual action as an antiviral and antiparkinsonian agent makes it versatile in both clinical and research settings .
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
157.29 g/mol |
Nombre IUPAC |
2,2,8,8,9,9-hexadeuterioadamantan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |
Clave InChI |
DKNWSYNQZKUICI-KETLRHEYSA-N |
SMILES isomérico |
[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)


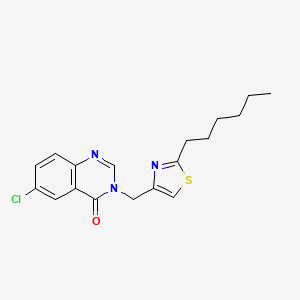
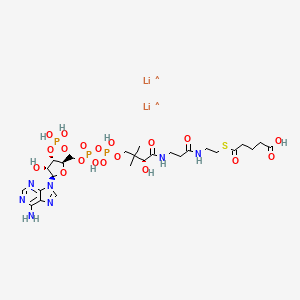
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
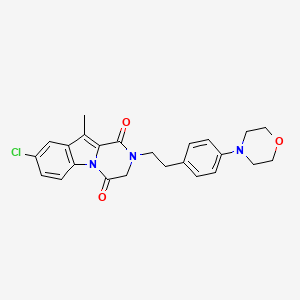
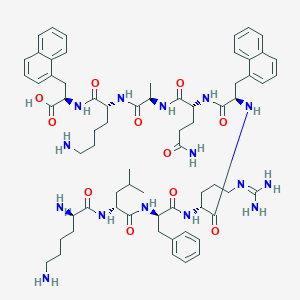
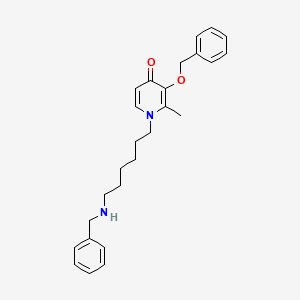
![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
